molecular formula C17H16Cl2N2O3 B5795654 4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide

4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide

Cat. No. B5795654
M. Wt: 367.2 g/mol
InChI Key: UKWGDMWXHJZTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as C16H16Cl2N2O3 and is known for its unique properties that make it suitable for use in different research studies. In

Mechanism of Action

The mechanism of action of C16H16Cl2N2O3 is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to have potent anti-inflammatory and anti-tumor properties, which may be attributed to its ability to modulate various cellular processes.
Biochemical and Physiological Effects:
C16H16Cl2N2O3 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been shown to reduce inflammation and oxidative stress in the body, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using C16H16Cl2N2O3 in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes and signaling pathways, which makes it an ideal tool for studying these processes. However, one limitation of using C16H16Cl2N2O3 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of C16H16Cl2N2O3. One potential area of research is the development of more potent and selective analogs of this compound for use in drug discovery. Another area of research is the investigation of the mechanism of action of C16H16Cl2N2O3, which may provide insights into its potential therapeutic applications. Additionally, the use of C16H16Cl2N2O3 as a diagnostic tool for the detection of certain diseases may also be explored in future studies.
Conclusion:
In conclusion, C16H16Cl2N2O3 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of C16H16Cl2N2O3 have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in drug discovery and diagnostic applications.

Synthesis Methods

The synthesis of C16H16Cl2N2O3 involves the reaction of 4-chloro-2-nitroaniline with 2-(4-chlorophenoxy)-2-methylpropanoic acid in the presence of a base and a coupling agent. The resulting intermediate is then reacted with a carboxylic acid derivative to produce the final product. This synthesis method has been optimized to produce high yields of C16H16Cl2N2O3 with high purity.

Scientific Research Applications

C16H16Cl2N2O3 has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer. It has also been studied for its potential use as a diagnostic tool for the detection of certain diseases.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-17(2,23-14-9-7-13(19)8-10-14)16(22)24-21-15(20)11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWGDMWXHJZTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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